B1580277 L-ASPARTIC ACID (13C4,D3,15N)

L-ASPARTIC ACID (13C4,D3,15N)

Cat. No.: B1580277
M. Wt: 141.09
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic acid (¹³C₄,D₃,¹⁵N) is a stable isotope-labeled variant of the naturally occurring amino acid L-aspartic acid. It is characterized by uniform ¹³C labeling at all four carbon atoms, deuterium (D) substitution at three positions, and ¹⁵N incorporation in the amino group. This compound is primarily used in metabolic flux analysis, NMR/MS-based tracer studies, and protein structure-function research due to its isotopic enrichment, which enables precise tracking in biological systems . Its synthesis involves enzymatic methods (e.g., recombinant aspartase catalysis) and chemical deuteration processes, achieving isotopic purities of 97–99% for each label .

Properties

Molecular Weight

141.09

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Variants of L-Aspartic Acid
Compound Isotopic Labels Purity (%) Key Applications Reference
L-Asp (¹³C₄,¹⁵N) ¹³C (all 4 C), ¹⁵N (amino) 99% ¹³C, 99% ¹⁵N Protein synthesis, metabolic NMR studies
L-Asp (¹³C₄,D₃,¹⁵N) ¹³C (all 4 C), D₃ (H sites), ¹⁵N 97–99% all labels MS-based proteomics, deuterium exchange studies
L-Asp (1,4-¹³C₂,¹⁵N) ¹³C (C1 and C4), ¹⁵N 99% ¹³C, 98% ¹⁵N Isotope dilution mass spectrometry
DL-Asp (2,3,3-D₃) D₃ (C2 and C3) 98% D Pharmacokinetic studies, chiral resolution

Key Differences :

  • Sensitivity in Detection : The ¹³C₄,D₃,¹⁵N variant offers multi-isotopic enrichment, enhancing signal resolution in complex matrices compared to single-labeled analogs .
Enantiomeric and Structural Analogs
Compound Structure/Enantiomer Key Properties Biological Relevance Reference
L-Aspartic Acid L-enantiomer Natural form; participates in urea cycle Essential for aspartate metabolism
D-Aspartic Acid D-enantiomer Non-proteinogenic; rare in nature Neurotransmitter modulation in mammals
DL-Aspartic Acid Racemic mixture Synthetic blend of D- and L-forms Used in bacterial growth media (e.g., Lactobacillus)
L-Glutamic Acid Structurally similar (C5) Dicarboxylic amino acid with longer chain Neurotransmitter; distinct thermal expansion behavior

Functional Contrasts :

  • Thermal Stability: L-Aspartic acid exhibits negative thermal expansion along the ac plane under heating (monoclinic structure), whereas L-glutamic acid (orthorhombic) shows anisotropic expansion due to differences in hydrogen bonding .
  • Biological Utilization: Lactobacillus brevis preferentially utilizes DL-aspartic acid over pure enantiomers, unlike L. arabinosus, which relies solely on L-Asp .
Isotope-Labeled Amino Acids in Research
Amino Acid Isotopic Labeling Key Advantages Over L-Asp (¹³C₄,D₃,¹⁵N) Limitations Reference
L-Alanine (¹³C₃,¹⁵N) ¹³C (3 C), ¹⁵N Simpler synthesis; lower cost Limited to studies requiring short-chain tracers
L-Glutamine (¹³C₅,¹⁵N₂) ¹³C (5 C), ¹⁵N (2 N) Ideal for nitrogen metabolism studies Higher molecular weight complicates MS analysis
Glycine (¹³C₂,¹⁵N) ¹³C (2 C), ¹⁵N Minimal steric interference in peptide bonds Less versatile in multi-pathway tracing

Research Findings :

  • Metabolic Tracers: L-Asp (¹³C₄,D₃,¹⁵N) outperforms single-labeled amino acids in elucidating branched metabolic pathways (e.g., TCA cycle and urea cycle interplay) due to its multi-isotopic signature .
  • Deuterium Effects: Deuteration in L-Asp (¹³C₄,D₃,¹⁵N) may slightly alter enzyme binding kinetics compared to non-deuterated analogs, as observed in aspartase-catalyzed reactions .
Table 3: Thermal Expansion Coefficients (α, ×10⁻⁶ K⁻¹) of Aspartic Acid Variants
Compound αₐ α_b α_c Directional Anisotropy Reference
L-Aspartic Acid -12.3 ± 0.5 +8.7 ± 0.3 -9.1 ± 0.4 High (ac-plane contraction)
DL-Aspartic Acid -10.9 ± 0.6 +7.8 ± 0.2 -8.5 ± 0.3 Moderate
L-Glutamic Acid +6.2 ± 0.4 +5.1 ± 0.3 +4.9 ± 0.2 Low (isotropic)

Implications : The anisotropic thermal behavior of L-Aspartic acid variants is critical for industrial crystallization processes and material science applications .

Preparation Methods

General Synthetic Strategies for Isotopically Labeled L-Aspartic Acid

The preparation of L-aspartic acid isotopologues typically involves either:

Chemical Synthesis Methods

Selective Esterification and Cleavage for Isotope Labeling

A patented method for isotope-labeled aspartic acid derivatives involves selective esterification and cleavage reactions:

  • Step 1: Selective Esterification
    L-aspartic acid is dispersed in an alcohol solvent at low temperatures (-10°C to 20°C). An inorganic or organic acid is gradually added, and the reaction proceeds for 1–5 hours. This produces L-aspartic acid-β-ester salt, which is purified by recrystallization with ether. The molar ratios of reactants are carefully controlled (L-aspartic acid: alcohol: acid = 1:5–40:0.1–1).

  • Step 2: Selective Cleavage Reaction
    After ester salt formation, residual mother liquor is treated by removing ether under reduced pressure, acid is added, and the mixture is heated at 30–70°C for 5–20 hours to complete the reaction. Thin-layer chromatography confirms the absence of unreacted L-aspartic acid. The product mixture is neutralized, evaporated, and extracted with methanol to isolate a mixture of α- and β-L-aspartic acid esters and diesters. Hydrolysis of L-aspartic acid copper salt complexes yields L-aspartic acid-β-ester salt.

  • Step 3: Over-esterification and Selective Cleavage
    Alternatively, the reaction can proceed with over-esterification at low temperature followed by cleavage at elevated temperature to yield the desired isotope-labeled ester salts.

This chemical approach allows for the incorporation of isotopes such as ^15N by using isotopically labeled ammonia or nitrogen sources during synthesis.

Enzymatic and Microbial Biosynthesis

Enzymatic Conversion Using L-Aspartate Ammonia-Lyase

Industrial production of L-aspartic acid, including isotopically labeled variants, often employs enzymatic conversion:

  • Substrate: Fumaric acid
  • Enzyme: L-aspartate ammonia-lyase (L-aspartase)
  • Reaction: Single-step amination of fumaric acid with ammonia to produce L-aspartic acid stereospecifically.

This method can be adapted by using isotopically labeled ammonia (^15NH_3) and isotopically labeled carbon sources (^13C-labeled fumaric acid) to yield L-aspartic acid labeled at specific positions.

Microbial Fermentation

Whole-cell fermentation processes using bacteria overexpressing L-aspartase can produce L-aspartic acid with isotopic labels by feeding isotopically labeled substrates. Although less productive than enzymatic conversion, fermentation allows incorporation of multiple isotopes and is scalable.

Preparation of Stock Solutions and Formulations

For research and in vivo applications, L-aspartic acid (13C4,D3,15N) is prepared in solutions with precise concentrations:

Stock Solution Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM 7.2934 mL 36.4671 mL 72.9341 mL
5 mM 1.4587 mL 7.2934 mL 14.5868 mL
10 mM 0.7293 mL 3.6467 mL 7.2934 mL
  • Solvent: DMSO is commonly used for stock solutions due to solubility; water, ethanol, or DMF may be used as alternatives.

  • In Vivo Formulations:
    Common formulations to enhance solubility for injection include mixtures such as DMSO:Tween 80:Saline (10:5:85), DMSO:PEG300:Tween 80:Saline (10:40:5:45), or DMSO:Corn oil (10:90).

Research Findings and Technical Considerations

  • Isotope Incorporation Efficiency:
    High atom% enrichment (>98%) of ^13C and ^15N is achievable using labeled precursors and controlled enzymatic or chemical synthesis.

  • Effect of Deuteration:
    Deuterium incorporation (D_3) can affect pharmacokinetics and metabolic stability, which is a consideration during drug development and tracer studies.

  • Purity and Stereospecificity:
    Enzymatic methods ensure stereospecific L-isomer production, avoiding racemic mixtures common in chemical synthesis.

  • Storage and Stability:
    The compound remains stable for years at -20°C and -80°C, with short-term stability at ambient temperature during shipping.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Chemical Synthesis Selective esterification and cleavage with isotopic precursors High control over isotopic labeling Complex steps, racemic mixtures possible without enzymatic resolution
Enzymatic Conversion L-aspartase catalyzed amination of fumaric acid with isotopic ammonia High stereospecificity, high purity Requires isotopically labeled substrates, enzyme handling
Microbial Fermentation Whole-cell biotransformation using isotopic substrates Scalable, multiple isotope incorporation Lower productivity, longer process

Q & A

Q. How can researchers detect and quantify L-Aspartic Acid (¹³C₄,D₃,¹⁵N) in biological samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with isotopic resolution to distinguish between natural abundance and labeled species. For quantification, employ calibration curves with internal standards (e.g., ¹³C₄,¹⁵N-labeled analogs). Nuclear magnetic resonance (NMR) can also track ¹³C and ¹⁵N incorporation in metabolic pathways, but requires high isotopic enrichment (>98%) to resolve splitting patterns .

Q. What experimental design considerations are critical for metabolic flux analysis using L-Aspartic Acid (¹³C₄,D₃,¹⁵N)?

  • Methodological Answer : (i) Select a cell or tissue model with active aspartate metabolism (e.g., hepatocytes, cancer cells). (ii) Use pulse-chase labeling with the compound to trace carbon/nitrogen flux into urea cycle intermediates, nucleotides, or fatty acids. (iii) Optimize sampling timepoints to capture dynamic labeling patterns, avoiding isotopic equilibrium. (iv) Normalize data to cell viability and intracellular aspartate pool size .

Q. How does the deuterium substitution (D₃) in L-Aspartic Acid affect its metabolic stability in tracer studies?

  • Methodological Answer : Deuterium at non-exchangeable positions (e.g., C-H bonds) introduces kinetic isotope effects (KIE), potentially slowing enzymatic reactions. Validate metabolic rates via parallel experiments with non-deuterated ¹³C₄,¹⁵N-labeled aspartate. Use LC-MS/MS to confirm deuterium retention in downstream metabolites like oxaloacetate or malate .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic enrichment data between in vitro and in vivo studies using L-Aspartic Acid (¹³C₄,D₃,¹⁵N)?

  • Methodological Answer : Discrepancies may arise from differences in transport kinetics (e.g., blood-brain barrier exclusion of D-aspartate) or compartmentalized metabolism. Perform tracer infusions with simultaneous arteriovenous sampling in vivo. In vitro, use isotopically defined media and control for extracellular aspartate degradation. Cross-validate with ¹⁵N-ammonia tracing to assess urea cycle activity .

Q. What are the challenges in integrating L-Aspartic Acid (¹³C₄,D₃,¹⁵N) tracing data with proteomic or transcriptomic datasets?

  • Methodological Answer : (i) Align time-resolved metabolic flux data with delayed transcriptional responses using computational models (e.g., flux balance analysis). (ii) Account for post-translational enzyme regulation (e.g., allosteric activation of aspartate transcarbamoylase). (iii) Use multi-omics platforms like METLIN or XCMS for cross-dataset feature matching .

Q. How does thermal instability of L-Aspartic Acid (¹³C₄,D₃,¹⁵N) impact high-temperature experiments?

  • Methodological Answer : Heating above 150°C induces decarboxylation and deuterium exchange. For thermal studies (e.g., crystallography), use temperature-resolved powder XRD (TRPXRD) to monitor structural deformations. Pre-equilibrate samples in inert atmospheres to minimize degradation. Validate isotopic integrity post-experiment via MS .

Q. What strategies mitigate isotopic interference when using L-Aspartic Acid (¹³C₄,D₃,¹⁵N) in complex media?

  • Methodological Answer : (i) Use serum-free media to avoid unlabeled aspartate from fetal bovine serum. (ii) Quantify background ¹³C and ¹⁵N levels in media components via elemental analyzer-MS. (iii) Apply correction factors for natural isotope abundance in mass isotopomer distribution analysis (MIDA) .

Error Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in L-Aspartic Acid (¹³C₄,D₃,¹⁵N) synthesis?

  • Methodological Answer : (i) Verify isotopic purity (>98% ¹³C₄, >97% D₃, >98% ¹⁵N) via quantitative NMR or elemental analysis. (ii) Pre-test each batch in a standardized assay (e.g., aspartate aminotransferase activity). (iii) Report batch-specific QC data (e.g., solvent residuals, pH stability) in supplementary materials .

Q. What systematic errors arise in metabolic flux calculations when using multi-isotope labels?

  • Methodological Answer : (i) Correct for ¹³C-¹³C scalar coupling in NMR spectra, which splits peaks and reduces signal-to-noise. (ii) Model deuterium’s kinetic isotope effects on enzyme turnover rates. (iii) Use parallel labeling with single isotopes (e.g., ¹³C₄-only aspartate) to isolate confounding variables .

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